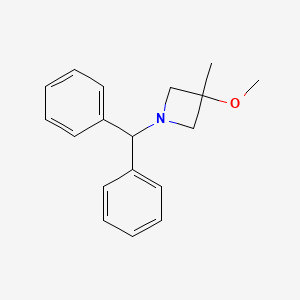

1-Benzhydryl-3-methoxy-3-methylazetidine

Overview

Description

The compound 1-Benzhydryl-3-methoxy-3-methylazetidine is a derivative of azetidine, a four-membered nitrogen-containing ring. The benzhydryl group attached to the azetidine ring indicates the presence of a diphenylmethane moiety, which can significantly influence the compound's chemical properties and reactivity. The methoxy and methyl substituents on the azetidine ring suggest potential for varied chemical interactions and biological activity.

Synthesis Analysis

The synthesis of azetidine derivatives, including those related to this compound, has been explored in several studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by imination and hydrolysis, leads to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 . This method provides a pathway to synthesize structurally related compounds, which could be further modified to obtain the target molecule.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction analysis has been used to confirm the structure and stereochemistry of azetidinols, which are closely related to the compound of interest . Such structural analyses are essential for the accurate determination of the compound's conformation and its implications on reactivity and interaction with other molecules.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and functional groups. The synthesis of 1,3,3-trinitroazetidine (TNAZ) from benzhydrylamine, for example, involves the formation of N-sulfonyl-3-(hydroxyimino)azetidines as intermediates . This demonstrates the reactivity of the azetidine ring and its potential to undergo further chemical transformations, which could be applied to synthesize this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the presence of methoxy and benzhydryl groups can affect the compound's solubility, boiling point, and stability. The synthesis and properties of related compounds, such as 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines, have been studied, providing insights into the behavior of azetidine derivatives under various conditions . These findings can be extrapolated to predict the properties of this compound.

Scientific Research Applications

Synthesis and Rearrangement Studies

Synthesis through Aziridine to Azetidine Rearrangement : The synthesis of 3-methoxy-3-methylazetidines, including compounds related to 1-Benzhydryl-3-methoxy-3-methylazetidine, has been achieved through an unexpected aziridine to azetidine rearrangement. This process was elucidated using both experimental and theoretical approaches (Stankovic et al., 2011).

Novel Synthesis Pathways : Alternative synthesis methods for related compounds, such as 1,3,3-trinitroazetidine, which could be extended to the synthesis of this compound, have been developed. These methods provide an improvement over previous approaches, employing intermediates like N-sulfonyl-3-(hydroxyimino)azetidines (Katritzky et al., 1994).

Pharmacological and Biological Applications

Beta-Lactamase Inhibitory Properties : Benzhydryl derivatives related to this compound have shown potent inhibitory properties against various bacterial beta-lactamases. This property could be investigated in similar compounds for potential antibacterial applications (Micetich et al., 1987).

Enantioselective Biotransformations in Catalysis : The catalytic potential of Rhodococcus erythropolis in biotransformations of compounds like 1-benzylazetidine-2-carbonitriles, which share structural similarities with this compound, has been demonstrated. Such enantioselective transformations are critical for synthesizing chiral compounds in medicinal chemistry (Leng et al., 2009).

Chemical Reactivity and Structural Analysis

Reactivity with Nitrobenzene Derivatives : Studies on the reactivity of indoles with benzhydryl cations may provide insights into the reactivity of benzhydryl-based compounds like this compound. Understanding these reactions can aid in predicting and controlling chemical behavior in synthesis (Lakhdar et al., 2006).

Single Crystal X-ray Diffraction Analysis : The structural and stereochemical characteristics of related azetidine compounds have been confirmed by single crystal X-ray diffraction analysis. This technique could be applied to this compound for detailed structural elucidation (Salgado et al., 2002).

Novel Applications and Synthesis

- Cascade Reactions for Synthesis : A three-component cascade reaction has been used for the synthesis of 3-spirocyclopropanated 2-azetidinones, showcasing a novel synthetic approach that could potentially be applied to the synthesis of complex azetidine derivatives like this compound (Zanobini et al., 2006).

Safety and Hazards

properties

IUPAC Name |

1-benzhydryl-3-methoxy-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOHWCUJSNUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)

![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)